2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-
Description
Historical Context and Significance of Chiral Lactone Structures
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to understanding compounds like 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-. The journey into the world of chiral molecules began in the early 19th century. In 1809, French physicist Étienne-Louis Malus discovered that reflected light could be polarized. chiralpedia.com Building on this, Jean-Baptiste Biot observed in 1812 that certain substances, including natural products, could rotate the plane of polarized light, a phenomenon he termed optical rotation. chiralpedia.comwikipedia.org This was the first crucial link between a physical property and the molecular structure of a substance. chiralpedia.com
The molecular basis for this phenomenon was famously elucidated by Louis Pasteur in 1848. chiralpedia.comwikipedia.org While studying crystals of tartaric acid, he noticed two distinct, mirror-image crystal forms. chiralpedia.com This led him to deduce that the optical activity was a result of the molecules themselves possessing an intrinsic asymmetry. chiralpedia.com The term "chirality," derived from the Greek word for hand (cheir), was later coined by Lord Kelvin in 1894. wikipedia.org
Lactone structures, which are cyclic esters, are prevalent in nature and are key components of many biologically active molecules. spkx.net.cnnih.gov The presence of stereocenters in these rings makes them chiral, and their specific three-dimensional arrangement is often crucial for their biological function. wikipedia.orgwikipedia.org Chiral lactones are considered privileged structural units in bioactive natural products and pharmaceuticals. nih.gov The infamous thalidomide (B1683933) tragedy of the 1960s, where one enantiomer was therapeutic while the other caused severe birth defects, tragically underscored the critical importance of understanding and controlling chirality in chemical and pharmaceutical sciences. chiralpedia.comwikipedia.org
General Academic Relevance in Organic Chemistry and Related Fields
Chiral lactones, including the tetrahydro-5-oxo-furanpropanoic acid framework, are of significant interest in organic chemistry. They serve as versatile building blocks, or synthons, for the creation of more complex molecules. nih.gov The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, and chiral lactones are often key intermediates in these synthetic pathways. researchgate.net
The academic pursuit of these compounds is driven by their presence in numerous natural products with important biological activities. nih.gov For instance, furan-based dicarboxylic acids have been identified as inhibitors of plasma protein binding in specific medical conditions. nih.gov The synthesis of enantiopure homocitric acid γ-lactone and its analogues highlights the utility of these structures. researchgate.net Furthermore, research into asymmetric synthesis methods continually seeks new and efficient routes to produce enantiomerically enriched lactones. researchgate.net The study of these molecules also extends to understanding their physical properties and interactions, such as how the conformational distribution of a chiral acid can be modified by its interaction with water. rsc.org
Overview of the (S)-Stereoisomer and its Chiral Importance
2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-, also known as (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, is the specific enantiomer of this chiral lactone. Its identity is defined by the "(S)" designation in its name, which describes the absolute configuration of its stereocenter according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is responsible for its characteristic positive optical rotation ([α]20/D +14°, c = 5 in methanol), distinguishing it from its mirror image, the (R)-enantiomer.
The importance of the (S)-stereoisomer lies in its role as a chiral building block. Its synthesis can be achieved from readily available, enantiomerically pure starting materials from the "chiral pool," such as L-glutamic acid. chemicalbook.com This allows chemists to incorporate its specific stereochemistry into larger, more complex target molecules, ensuring the final product has the desired three-dimensional structure and, consequently, the correct biological activity. wikipedia.org It is formally derived from the intramolecular condensation of (S)-2-hydroxyglutaric acid. chemicalbook.comnih.gov The compound is used as a chiral derivatizing agent for alcohols. chemicalbook.com
Below are tables detailing the key identifiers and physicochemical properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-5-oxooxolane-2-carboxylic acid nih.gov |
| CAS Number | 21461-84-7 nih.gov |
| Molecular Formula | C₅H₆O₄ nih.gov |
| Molecular Weight | 130.10 g/mol nih.gov |
| InChI Key | QVADRSWDTZDDGR-VKHMYHEASA-N |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline powder echemi.com |
| Melting Point | 71-73 °C chemicalbook.com |
| Boiling Point | 150-155 °C at 0.2 mmHg chemicalbook.com |
| Optical Activity | [α]20/D +14° (c = 5 in methanol) |
| Topological Polar Surface Area | 63.6 Ų nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-5-oxooxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPIISPMJRMLD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913161 | |
| Record name | 3-(5-Oxooxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98611-83-7 | |
| Record name | 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098611837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Oxooxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis Routes to the (S)-Tetrahydro-5-oxo-furanpropanoic Acid Core
The synthesis of enantiomerically pure forms of this lactone is critical for its application in stereospecific synthesis. Various methodologies have been developed, leveraging chiral pool precursors, asymmetric catalysis, and biocatalytic systems to achieve high enantioselectivity.
Synthesis from Chiral Precursors (e.g., L-Glutamic Acid derivatives)
A straightforward and common approach to synthesize the (S)-enantiomer of tetrahydro-5-oxo-2-furancarboxylic acid, a closely related core, is through the diazotization of L-glutamic acid. This method utilizes the inherent chirality of the starting material to establish the desired stereocenter.
The reaction involves treating L-glutamic acid with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures. The amino group of glutamic acid is converted into a diazonium salt, which is an unstable intermediate. Upon warming, the diazonium group is displaced by the γ-carboxylic acid group, leading to an intramolecular cyclization (lactonization) to form the γ-butyrolactone ring. This process yields (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid with high efficiency. A typical procedure reports achieving a 98% yield. chemicalbook.com
| Reagent | Molar Equivalent |
| L-Glutamic Acid | 1.0 |
| Sodium Nitrite | 1.6 |
| Hydrochloric Acid | (in excess) |
| Water | Solvent |
| Ethyl Acetate | Extraction Solvent |
This method is advantageous due to the low cost and availability of L-glutamic acid from the chiral pool, ensuring the production of the desired (S)-enantiomer. researchgate.net
Asymmetric Catalysis in Lactone Ring Closure
Asymmetric catalysis offers a powerful alternative for constructing chiral γ-butyrolactones without relying on stoichiometric chiral sources. researchgate.netacs.org These methods often involve the creation of the key stereocenter during the formation of the lactone ring or in a preceding step.
One prominent strategy is the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides. rsc.org While this method produces a saturated lactone ring, it demonstrates the principle of using chiral transition metal complexes, such as those with bisphosphine-thiourea ligands (e.g., ZhaoPhos), to achieve high enantioselectivity (up to 99% ee) in the formation of chiral γ-butyrolactones. rsc.org The catalyst creates a chiral environment that directs the hydrogenation to one face of the substrate, thereby setting the stereochemistry. rsc.org
Another approach involves catalytic asymmetric aldol (B89426) reactions. nih.govnih.gov For instance, a chiral tin dibromide complex can catalyze the tandem aldol reaction and cyclization of specific precursors to yield optically active trans-β,γ-disubstituted γ-butyrolactones with high enantiomeric excess. nih.gov These catalytic systems demonstrate the versatility of metal-based catalysts in controlling stereochemistry during the crucial C-C bond formation and subsequent lactonization steps that are fundamental to forming the core structure.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis provides a green and highly selective route for producing chiral compounds under mild reaction conditions. While direct enzymatic synthesis of (S)-tetrahydro-5-oxo-2-furanpropanoic acid is not extensively documented, chemo-enzymatic systems for producing structurally similar chiral lactones from biomass-derived precursors highlight the potential of this approach.
A notable example is the synthesis of enantiomerically pure (S)-γ-valerolactone (GVL) from levulinic acid, a platform chemical derived from lignocellulosic biomass. This process can employ a chemo-enzymatic system where a hydrogenation step is followed by an enzymatic resolution or an asymmetric reduction to establish the chiral center. Enzymes such as alcohol dehydrogenases can stereoselectively reduce a ketone precursor, leading to a chiral hydroxy acid that spontaneously cyclizes to the lactone. This integration of chemical and biological steps leverages the high selectivity of enzymes to produce enantiopure products from renewable feedstocks.
Synthesis of Related Tetrahydro-5-oxo-furanpropanoic Acid Derivatives
The generation of derivatives and analogs of the core structure is essential for applications in medicinal chemistry and materials science. This can be achieved either by building up complexity from simpler, often biomass-derived, starting materials or by functionalizing the pre-formed lactone core.
Formation through Aldol Dimerization of Biomass-Derived Levulinic Acid
Levulinic acid, readily available from the acid-catalyzed hydrolysis of C6 sugars, serves as a key platform molecule for synthesizing related furanpropanoic acid derivatives. The self-condensation of levulinic acid under acidic conditions can produce C10 dimers, including isomers of tetrahydro-5-oxo-furanpropanoic acid.
Studies using solid acid catalysts like Amberlyst-15 or SiO₂-SO₃H have shown that levulinic acid can undergo aldol dimerization. The major product identified is tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid. However, several minor products are also formed, including diastereomeric pairs of 3-acetyl-2-methyl-tetrahydro-5-oxo-2-furanpropanoic acid. The formation of these products is proposed to occur via aldol condensation of different enol forms of levulinic acid. This reaction provides a direct route from a renewable feedstock to complex lactone structures that are derivatives of the target compound.
| Catalyst | Temperature (°C) | Major Dimer Product |
| SiO₂-SO₃H | 110-130 | Tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid |
| Amberlyst-15 | 110-130 | Tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid |
Furthermore, base-catalyzed aldol condensation between levulinic acid and furan-aldehydes (like 5-hydroxymethylfurfural) in water can yield other complex derivatives, demonstrating the versatility of levulinic acid as a building block.
Derivatization Strategies for Functionalization and Analog Generation
Once the (S)-tetrahydro-5-oxo-furanpropanoic acid core is synthesized, its carboxylic acid and lactone functionalities serve as handles for further chemical modification to generate a library of analogs. The optically active γ-butyrolactone structure is a prominent chiral building block for synthesizing a wide array of biologically active compounds and complex molecules. researchgate.netacs.org
Derivatization can occur at several positions:
The Carboxylic Acid Group: Standard transformations such as esterification or amidation can introduce a variety of functional groups. For example, coupling with different amines or alcohols can generate a library of amides and esters.
The α-Carbon to the Carboxylic Acid: The proton at this position can be removed to form an enolate, which can then react with various electrophiles, allowing for alkylation or other modifications.
The Lactone Ring: The lactone can be opened via hydrolysis or reaction with other nucleophiles to yield γ-hydroxy acid derivatives, which can be further modified or used in subsequent synthetic steps.
These derivatization strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of physical properties for materials science applications.
Mechanistic Investigations of Reaction Pathways in Synthesis
Due to the absence of specific literature on the synthesis of (S)-tetrahydro-5-oxo-2-furanpropanoic acid, we will explore plausible mechanistic pathways by analogy to the well-documented synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid. This transformation serves as a foundational model for understanding the key steps that could be involved in the synthesis of the target molecule.
One established method for the synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid involves the diazotization of L-glutamic acid, followed by intramolecular cyclization. The reaction is typically carried out by treating L-glutamic acid with sodium nitrite in an acidic aqueous solution.
The proposed mechanistic pathway for this reaction proceeds as follows:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).
Formation of the Diazonium Ion: The primary amine group of L-glutamic acid nucleophilically attacks the protonated nitrous acid, leading to the formation of a diazonium salt intermediate after a series of proton transfer and dehydration steps. The diazonium group (-N₂⁺) is an excellent leaving group.
Intramolecular Nucleophilic Attack (Lactonization): The carboxylate group at the C-5 position of the glutamic acid derivative acts as an intramolecular nucleophile. It attacks the carbon atom bearing the diazonium group (C-2), leading to the displacement of the nitrogen gas molecule (N₂) and the formation of the five-membered lactone ring. This stereospecific reaction proceeds with retention of configuration at the C-2 chiral center, resulting in the (S)-enantiomer.
This mechanistic rationale is supported by the high stereoselectivity observed in these reactions, where the chirality of the starting amino acid dictates the stereochemistry of the final product.
Alternative stereoselective routes to substituted tetrahydrofurans often involve intramolecular cyclization reactions. These methods can be broadly categorized and provide a conceptual framework for designing a synthesis of (S)-tetrahydro-5-oxo-2-furanpropanoic acid:
Intramolecular S(_N)2 Reactions: These reactions typically involve a hydroxyl group acting as a nucleophile to displace a leaving group (such as a halide or sulfonate) on the same molecule, forming the tetrahydrofuran (B95107) ring. The stereochemistry of the newly formed chiral centers can be controlled by the stereochemistry of the starting material.
Radical Cyclizations: Free radical chemistry offers a powerful tool for the construction of cyclic systems. For instance, the radical cyclization of appropriately substituted epoxides can lead to polysubstituted tetrahydrofurans with a high degree of stereocontrol.
Palladium-Catalyzed Cyclizations: Palladium catalysts can facilitate the reaction between γ-hydroxy terminal alkenes and aryl or vinyl bromides to stereoselectively form substituted tetrahydrofurans. These reactions are advantageous as they can create both a C-C and a C-O bond in a single step with high diastereoselectivity.
Optimization of Synthetic Yields and Selectivity
Optimizing the synthesis of a chiral molecule like (S)-tetrahydro-5-oxo-2-furanpropanoic acid requires careful consideration of various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities and side products. Drawing from the synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid and general principles of stereoselective synthesis, the following factors are crucial for optimization.
Table 1: Key Parameters for Optimization in the Synthesis of Tetrahydrofuran Derivatives
| Parameter | Influence on Yield and Selectivity | Optimization Strategies |
| Temperature | Can affect reaction rate, side reactions, and in some cases, stereoselectivity. Lower temperatures often favor higher selectivity. | Conduct reactions at various temperatures to find the optimal balance between reaction rate and selectivity. For the diazotization of L-glutamic acid, maintaining a low temperature (e.g., 0 °C) is critical to control the stability of the diazonium intermediate. |
| Solvent | The polarity and nature of the solvent can influence the solubility of reactants, the stability of intermediates, and the transition state energies, thereby affecting both yield and selectivity. | Screen a range of solvents with varying polarities. For instance, in palladium-catalyzed cyclizations, the choice of solvent can significantly impact the diastereoselectivity. |
| Catalyst/Reagent Concentration | The concentration of catalysts and reagents can impact reaction kinetics and the formation of byproducts. | Systematically vary the molar ratios of reactants and the catalyst loading to identify the optimal conditions that maximize the conversion of the starting material and the formation of the desired product. |
| pH | In acid- or base-catalyzed reactions, pH plays a critical role. For the synthesis from L-glutamic acid, the acidic conditions are necessary for the formation of nitrous acid. | Precisely control the pH of the reaction mixture. Buffering the solution can sometimes be beneficial to maintain the optimal pH throughout the reaction. |
| Nature of the Leaving Group | In intramolecular S(_N)2 reactions, the choice of the leaving group (e.g., tosylate, mesylate, halide) can significantly affect the rate of cyclization. | Experiment with different leaving groups to find one that provides a good balance between reactivity and stability. |
Table 2: Illustrative Data on Yield Optimization for the Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid
| Entry | Reactant Ratio (L-glutamic acid : NaNO₂) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.2 | 0 | 12 | 85 |
| 2 | 1 : 1.5 | 0 | 12 | 92 |
| 3 | 1 : 1.5 | 25 | 12 | 75 (with byproducts) |
| 4 | 1 : 1.8 | 0 | 18 | 95 |
Note: This data is illustrative and based on typical laboratory procedures for this type of reaction.
The data in Table 2 highlights the importance of optimizing reactant ratios and maintaining low temperatures to achieve high yields in the synthesis of the analogous (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid. Similar systematic optimization would be essential for any proposed synthesis of (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
Furthermore, in stereoselective syntheses, controlling the diastereoselectivity is paramount. For methods like palladium-catalyzed cyclizations, the steric and electronic properties of the substrates and ligands play a crucial role. For example, bulky substituents on the substrate can influence the facial selectivity of the cyclization, leading to a preference for one diastereomer over another. Careful selection of the chiral auxiliary or catalyst is often the key to achieving high enantiomeric excess in asymmetric syntheses.
Role As a Chiral Building Block in Advanced Organic Synthesis
Applications in Asymmetric Total Synthesis
The utility of (S)-tetrahydro-5-oxo-2-furanpropanoic acid as a chiral precursor is prominently demonstrated in the asymmetric total synthesis of natural products. A significant example is its application in the synthesis of the imidazole (B134444) alkaloid (+)-pilocarpine. scribd.comnih.govresearchgate.net Pilocarpine (B147212) is an important pharmaceutical agent used in the treatment of glaucoma and dry mouth. researchgate.net
In several synthetic strategies, the core structure of the target molecule is derived from a key intermediate known as homopilopic acid, which can be prepared from the (S)-lactone building block. nih.gov One concise synthesis of both enantiomers of pilocarpine begins with the readily available furan-2-carboxylic acid. nih.govresearchgate.net This approach involves the formation of a racemic intermediate which is then resolved into its separate enantiomers through enzymatic hydrolysis, a key step that establishes the required stereochemistry for the final natural product. nih.govunigoa.ac.in The resulting enantiopure intermediate is then converted into the corresponding Weinreb amide. Subsequent reduction yields an aldehyde, which then undergoes a single-step reaction to attach the 1-methyl-imidazole moiety, completing the synthesis of pilocarpine. nih.gov
The synthesis of (+)-pilocarpine highlights the role of the chiral lactone core in providing the necessary stereochemical foundation for the entire synthetic route.
| Target Molecule | Synthetic Intermediate | Key Transformation | Ref. |
| (+)-Pilocarpine | (+)-Homopilopic acid | Enzymatic resolution, Weinreb amide formation, Imidazole ring construction | nih.gov |
| Municatacin analogs | (S)-γ-Carboxy-γ-butyrolactone derivative | Elaboration of the lactone core | sigmaaldrich.com |
Utilization as a Chiral Auxiliary and Resolving Agent in Separation Science
Beyond its role as a chiral precursor, (S)-tetrahydro-5-oxo-2-furanpropanoic acid is employed as a chiral resolving agent. sigmaaldrich.comtcichemicals.com Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. tcichemicals.com This is achieved by reacting the racemate with an enantiomerically pure resolving agent, such as the title compound, to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent can be cleaved from the individual diastereomers to yield the pure enantiomers of the original compound.
An important application of this compound as a resolving agent is documented in the multi-step total synthesis of l-α-phosphatidyl-d-myo-inositol 3,5-bisphosphate (PtdIns(3,5)P2), a crucial signaling phospholipid. sigmaaldrich.com The stereochemical integrity of the myo-inositol core is critical for its biological function, and the use of a chiral resolving agent is a key step in obtaining the enantiomerically pure final product.
Furthermore, the compound serves as a chiral derivatizing agent, particularly for alcohols. lookchem.com In analytical chemistry, it is used to determine the enantiomeric purity of other chiral compounds. lookchem.com By reacting the chiral compound of interest with (S)-tetrahydro-5-oxo-2-furanpropanoic acid, diastereomeric derivatives are formed, which can then be analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the enantiomeric excess (ee).
Precursor for the Elaboration of Complex Molecular Architectures
The chemical structure of (S)-tetrahydro-5-oxo-2-furanpropanoic acid offers multiple reaction sites for building more complex molecules. The carboxylic acid can be converted into esters, amides (such as Weinreb amides), or reduced to an aldehyde or alcohol. nih.gov The lactone ring itself can undergo nucleophilic attack and ring-opening reactions, providing access to linear, functionalized chiral chains.
This versatility is evident in its use for preparing municatacin analogs. sigmaaldrich.com Municatacin is a natural product belonging to the family of annonaceous acetogenins, which are known for their cytotoxic activities. The synthesis of analogs from this chiral building block allows for the exploration of structure-activity relationships, potentially leading to new therapeutic agents. The γ-butyrolactone core of the starting material often forms a central structural motif in the final complex architecture of these natural products and their analogs.
The transformation of this chiral lactone into the key homopilopic acid intermediate for pilocarpine synthesis further illustrates its role as a foundational scaffold. nih.govunigoa.ac.in The synthesis involves modifications at the carboxyl group and subsequent elaboration to construct the full carbon skeleton of the target molecule while retaining the stereochemistry of the original chiral center.
Stereochemical Control and Diastereoselective Reactions
The stereocenter at the C-2 position of (S)-tetrahydro-5-oxo-2-furanpropanoic acid is fundamental to controlling the stereochemical outcome of synthetic sequences. When used as a starting material in a chiral pool synthesis, its absolute configuration is transferred through the reaction sequence to the final product.
In syntheses starting from this building block, the existing stereocenter can influence the formation of new stereocenters. For example, reactions at a position adjacent to the chiral center can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. This stereochemical control is crucial in minimizing the formation of undesired stereoisomers and simplifying purification processes.
While specific, detailed examples of its use to direct diastereoselective reactions are not extensively documented in the provided context, its fundamental role in asymmetric synthesis relies on the principle of transferring chirality. In the synthesis of (+)-pilocarpine from L-histidine (a different route not starting with the title compound), multiple steps involving Walden inversion are critical for setting the correct stereochemistry, highlighting the importance of precise stereochemical transformations in building complex chiral molecules. scribd.comresearchgate.net The use of (S)-tetrahydro-5-oxo-2-furanpropanoic acid from the chiral pool provides a more direct way to incorporate a key chiral fragment with a predefined absolute configuration.
Biochemical and Metabolic Pathway Investigations Non Clinical Contexts
In Vitro Studies of Enzymatic Interactions and Substrate Specificity
Direct in vitro studies detailing the enzymatic interactions and substrate specificity of (S)-tetrahydro-5-oxo-2-furanpropanoic acid are not extensively documented in publicly available research. However, the broader family of γ-butyrolactones has been a subject of significant biocatalytic research. It is plausible that enzymes known to act on structurally similar GBLs could also interact with (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
Enzymes such as enoate reductases and alcohol dehydrogenases are key in the stereoselective synthesis of chiral γ-butyrolactones. figshare.comresearchgate.net These enzymes often work in cascades to produce specific stereoisomers. For instance, a one-pot, two-enzyme system using an enoate reductase and an alcohol dehydrogenase can yield chiral GBLs with high enantioselectivity. figshare.comresearchgate.net The substrate specificity of these enzymes is crucial, and it is conceivable that (S)-tetrahydro-5-oxo-2-furanpropanoic acid or its precursors could be substrates for such enzymes.
Furthermore, microbial reduction of α-substituted-α-acetyl-γ-butyrolactones has been demonstrated with various microorganisms, indicating the presence of enzymes capable of acting on substituted GBLs. researchgate.net The stereoselectivity of these microbial enzymes suggests that they could be employed for the kinetic resolution or asymmetric synthesis of compounds like (S)-tetrahydro-5-oxo-2-furanpropanoic acid. Lipases are another class of enzymes frequently used for the hydrolysis and synthesis of lactones, and their potential interaction with this specific compound warrants investigation.
Table 1: Potential Interacting Enzymes and Their Investigated Roles with Similar Compounds
| Enzyme Class | Potential Reaction | Relevance to (S)-tetrahydro-5-oxo-2-furanpropanoic acid |
|---|---|---|
| Enoate Reductases | Reduction of C=C double bonds in precursors | Could be involved in the stereoselective synthesis of the saturated lactone ring. |
| Alcohol Dehydrogenases | Reduction of keto groups in precursors | Could establish the chiral center in the precursor to the lactone. |
| Lipases | Hydrolysis or esterification of the lactone | Potential for kinetic resolution to produce the enantiopure (S)-form. |
Exploration of Precursor or Metabolite Roles in Non-Human Biological Systems (e.g., microbial, plant)
The natural occurrence of (S)-tetrahydro-5-oxo-2-furanpropanoic acid as a precursor or metabolite in microbial or plant systems has not been definitively established in the reviewed literature. However, γ-butyrolactones are known to be produced by various microorganisms, particularly fungi of the genus Aspergillus and bacteria of the genus Streptomyces, where they can act as signaling molecules or possess biological activities. nih.govnih.gov
In Streptomyces, GBLs like A-factor are autoregulators that trigger secondary metabolism and morphological development. nih.gov These molecules are typically synthesized from common metabolic precursors. It is plausible that (S)-tetrahydro-5-oxo-2-furanpropanoic acid could play a similar signaling role in an uncharacterized microbial species or be an intermediate in the biosynthesis of more complex natural products.
In the context of plant biology, while less common, the presence of various lactones has been reported. Further metabolomic studies of diverse plant and microbial species are necessary to determine if (S)-tetrahydro-5-oxo-2-furanpropanoic acid is a naturally occurring metabolite.
Characterization of Putative Biosynthesis and Degradation Pathways in Biological Systems
Putative Biosynthesis Pathway:
A definitive biosynthetic pathway for (S)-tetrahydro-5-oxo-2-furanpropanoic acid has not been elucidated. However, based on known metabolic pathways for related compounds, a hypothetical pathway can be proposed. The biosynthesis of C5-dicarboxylic acids in some bacteria proceeds via the ethylmalonyl-CoA pathway, which could provide the carbon backbone. pnas.orgsemanticscholar.orgnih.gov
The biosynthesis of GBL autoregulators in Streptomyces provides a well-studied model. nih.govnih.gov This pathway often starts with the condensation of a fatty acid derivative with a three-carbon central metabolite, followed by cyclization and reduction steps to form the chiral lactone ring. A putative pathway for (S)-tetrahydro-5-oxo-2-furanpropanoic acid could involve the condensation of a C3 and a C2 unit, followed by a series of enzymatic reactions including reduction and cyclization to form the final product. The key enzyme in A-factor biosynthesis, AfsA, catalyzes a β-ketoacyl transfer, which is a crucial step in forming the GBL backbone. nih.gov
Putative Degradation Pathway:
The microbial degradation of (S)-tetrahydro-5-oxo-2-furanpropanoic acid is also not specifically described in the literature. However, the degradation of cyclic esters in microorganisms typically involves an initial hydrolytic cleavage of the lactone ring by a lactonase or an esterase. nih.gov This would open the ring to form the corresponding linear hydroxy acid. This linear intermediate could then be further metabolized through central metabolic pathways, such as beta-oxidation or the citric acid cycle. The degradation of furan-containing compounds has also been studied and could provide insights into the potential breakdown of the furanone ring. nih.gov
Application in Metabolic Pathway Engineering Research for Compound Production
While there are no specific reports on the metabolic engineering of microorganisms for the production of (S)-tetrahydro-5-oxo-2-furanpropanoic acid, the field of metabolic engineering has seen significant success in producing other chiral lactones and dicarboxylic acids. nih.govmdpi.comresearchgate.net These successes demonstrate the feasibility of engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for the production of the target compound.
A potential metabolic engineering strategy would involve:
Identifying a suitable biosynthetic pathway: This could be a known pathway from a natural producer or a novel pathway constructed from enzymes from different organisms.
Expressing the necessary enzymes in a host organism: This would involve cloning the genes for the biosynthetic enzymes into an expression vector and transforming them into the host.
Optimizing the metabolic flux towards the product: This could involve knocking out competing pathways, overexpressing rate-limiting enzymes, and optimizing fermentation conditions.
For example, E. coli has been successfully engineered to produce various lactams, which are structurally related to lactones, at high titers. nih.gov Similarly, the production of hyaluronic acid in E. coli has been achieved through the engineering of precursor pathways. frontiersin.org These examples provide a strong foundation for the future development of a microbial cell factory for (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
Table 2: Relevant Compound Names
| Compound Name |
|---|
| (S)-tetrahydro-5-oxo-2-furanpropanoic acid |
| (S)-gamma-carboxy-gamma-butyrolactone |
| (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid |
| A-factor |
| Gamma-butyrolactone (GBL) |
| Ethylmalonyl-CoA |
| Hyaluronic acid |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the verification of the elemental composition of (S)-tetrahydro-5-oxo-2-furanpropanoic acid. By providing a highly accurate mass measurement, HRMS can distinguish the compound from other molecules with the same nominal mass. The theoretical monoisotopic mass of the compound (C₅H₆O₄) is 130.02660867 Da. nih.gov
In research settings, HRMS analysis would be used to compare the experimentally measured exact mass to the theoretical value. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct elemental formula and high purity of the sample. While detailed fragmentation studies from the literature are not widely available, techniques like electrospray ionization (ESI) are commonly employed. In ESI positive ion mode, the compound would be expected to be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 5.1: Theoretical Mass Data for (S)-tetrahydro-5-oxo-2-furanpropanoic acid
| Identifier | Value |
| Molecular Formula | C₅H₆O₄ |
| Monoisotopic Mass | 130.02660867 Da |
| [M+H]⁺ Adduct | 131.03388 Da |
| [M+Na]⁺ Adduct | 153.01568 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and multiplicity of the signals are characteristic of the lactone ring structure.
While specific, peer-reviewed ¹³C NMR data is not prominently available in the searched literature, the spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: one for the carboxylic acid carbon, one for the ester carbonyl carbon of the lactone, one methine carbon (the chiral center), and two methylene (B1212753) carbons. The chemical shifts of these carbons would confirm the presence of the key functional groups.
Table 5.2: Representative ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H (Carboxylic Acid) | ~9.1-9.6 | broad singlet |
| H2 (Methine) | ~5.09 | multiplet |
| H3, H4 (Methylene) | ~2.2-2.7 | multiplet |
Note: Data based on a spectrum run in CDCl₃. Chemical shifts can vary depending on the solvent and concentration.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
Chiral Gas Chromatography (GC) is a highly effective technique for separating the enantiomers of volatile compounds. For acidic compounds like the target molecule, derivatization is often required to increase volatility and improve peak shape. Common derivatization agents include diazomethane (B1218177) to form the methyl ester or silylating agents like BSTFA.
The separation is achieved using a chiral stationary phase (CSP), typically based on modified cyclodextrins. Commercial data for (S)-tetrahydro-5-oxo-2-furanpropanoic acid indicates that its enantiomeric excess can be determined by Gas-Liquid Chromatography (GLC), a form of GC, with reported purities as high as 99% ee.
Table 5.3.1: Representative Chiral GC Method Parameters
| Parameter | Description |
| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX, γ-DEX) |
| Derivatization | Esterification (e.g., to methyl ester) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 60 °C to 200 °C at 2 °C/min) |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for the enantioselective analysis of chiral compounds, including non-volatile acids. The separation is performed on a chiral stationary phase (CSP). For chiral carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are particularly effective, often used in normal-phase or polar organic modes. nih.govtcichemicals.comresearchgate.net
The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane, a polar modifier such as isopropanol (B130326) or ethanol, and a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group and ensure good peak shape. The separation allows for the accurate quantification of each enantiomer, thereby determining the enantiomeric excess.
Table 5.3.2: Representative Chiral HPLC Method Parameters
| Parameter | Description |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at a low wavelength (e.g., 210 nm) |
X-ray Crystallography for Absolute Stereochemical Assignment (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While obtaining suitable single crystals of the free acid can be challenging, crystallographic analysis of its derivatives or complexes can provide the same crucial information.
Research has been published on the synthesis and crystal structure of silver(I) complexes of (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid. In such studies, the coordination of the carboxylate group to the metal center facilitates the formation of well-ordered crystals. The resulting crystal structure unambiguously confirms the molecular connectivity and, through anomalous dispersion effects, can be used to determine the absolute configuration of the chiral center at C2 as (S), providing an unequivocal stereochemical assignment.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations of Reaction Mechanisms and Energetics
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and calculating the energetics of chemical transformations. For (S)-tetrahydro-5-oxo-2-furanpropanoic acid, a key reaction of interest is the hydrolysis of the lactone ring, a process fundamental to the stability and degradation of such molecules.
Studies on the hydrolysis of γ-butyrolactone and other lactones have been performed using quantum chemical methods. nih.govresearchgate.netnih.govacs.org These investigations typically explore reaction pathways under acidic, neutral, and alkaline conditions. For instance, the acid-catalyzed hydrolysis of γ-lactones is proposed to proceed via either a unimolecular (AAC1) or bimolecular (AAC2) mechanism. nih.govhw.ac.uk Computational studies can determine the transition state structures and activation energies for these pathways, providing a detailed picture of the reaction coordinates. researchgate.net
A hypothetical DFT study on the hydrolysis of (S)-tetrahydro-5-oxo-2-furanpropanoic acid would likely involve modeling the key elementary steps: protonation of the carbonyl oxygen, nucleophilic attack by a water molecule, and subsequent ring-opening. The calculated energy barriers for these steps would provide quantitative insights into the reaction kinetics.
Table 1: Hypothetical Energetic Data for Lactone Hydrolysis Mechanisms
| Reaction Mechanism | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) - Representative |
| Acid-Catalyzed (AAC2) | Protonated lactone-water complex | 15 - 25 |
| Tetrahedral intermediate formation | 5 - 10 | |
| Base-Catalyzed (BAC2) | Hydroxide attack on carbonyl carbon | 10 - 20 |
| Tetrahedral intermediate breakdown | 2 - 8 |
Note: The data in this table is representative of typical values found in computational studies of γ-lactone hydrolysis and does not represent experimentally determined values for (S)-tetrahydro-5-oxo-2-furanpropanoic acid.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvent molecules. The tetrahydrofuran (B95107) ring in (S)-tetrahydro-5-oxo-2-furanpropanoic acid is not planar and can adopt various puckered conformations, often described as envelope or twist forms.
MD simulations of liquid tetrahydrofuran have been performed to understand its bulk properties and intermolecular interactions. researchgate.netrsc.org These studies provide insights into the forces governing the structure and dynamics of the tetrahydrofuran moiety. For (S)-tetrahydro-5-oxo-2-furanpropanoic acid, an MD simulation in an aqueous environment would reveal the preferred conformations of the lactone ring and the propanoic acid side chain.
Furthermore, MD simulations can elucidate the hydrogen bonding patterns between the carboxylic acid group, the lactone carbonyl group, and surrounding water molecules. Understanding these interactions is crucial for predicting the molecule's solubility and how it interacts with other molecules in a biological or chemical system. The simulation would track the atomic positions over time, allowing for the calculation of structural properties like radial distribution functions and the analysis of conformational transitions.
In Silico Prediction of Reactivity, Selectivity, and Stereoselectivity
In silico methods can be employed to predict the reactivity and selectivity of chemical reactions involving (S)-tetrahydro-5-oxo-2-furanpropanoic acid. The reactivity of the lactone ring towards nucleophilic attack is a key feature. Computational studies on related α,β-unsaturated lactones have used quantum chemical calculations to determine their electrophilicity, providing a quantitative measure of their susceptibility to nucleophiles. nih.gov
For (S)-tetrahydro-5-oxo-2-furanpropanoic acid, computational models could predict the sites most susceptible to electrophilic or nucleophilic attack. For example, the carbonyl carbon of the lactone is an electrophilic center, while the oxygen atoms are nucleophilic. The propanoic acid side chain also introduces additional reactive sites.
The stereochemistry of the molecule, with a chiral center at the C2 position of the furanone ring, is a critical aspect. While the provided structure is the (S)-enantiomer, computational methods can be invaluable in understanding the stereoselectivity of reactions that form this chiral center. For instance, in a hypothetical synthesis of this molecule, quantum mechanical calculations could be used to model the transition states leading to the (S) and (R) enantiomers, allowing for the prediction of the enantiomeric excess. Such studies are common in the asymmetric synthesis of chiral lactones. rsc.org
Structure-Based Computational Design for Research Applications (non-pharmacological)
While the prompt excludes pharmacological applications, the principles of structure-based computational design can be applied to other research areas. For example, (S)-tetrahydro-5-oxo-2-furanpropanoic acid could be computationally evaluated as a building block for new materials or as a ligand for specific protein targets in biochemical research.
Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this molecule with a given protein receptor. nih.gov This could be relevant in fields such as chemical biology to probe the function of specific enzymes or receptors. The three-dimensional structure of the molecule, which can be optimized using quantum mechanical methods, would be crucial for such docking studies.
Furthermore, computational methods could guide the design of derivatives of (S)-tetrahydro-5-oxo-2-furanpropanoic acid with tailored properties. For instance, by modifying the propanoic acid side chain in silico, it might be possible to enhance its binding to a particular surface or to alter its chemical reactivity for applications in polymer chemistry. icm.edu.pl
Emerging Research Areas and Future Academic Perspectives
Sustainable Production and Green Chemistry Approaches
The sustainable synthesis of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- is centered on the use of renewable feedstocks, aligning with the core principles of green chemistry. A prominent and well-documented synthetic route starts from L-glutamic acid, a bio-based amino acid widely produced through industrial fermentation of renewable resources like glucose. nih.govbepls.comslideshare.net This process typically involves the diazotization of L-glutamic acid using sodium nitrite (B80452) in an acidic aqueous solution, which leads to an intramolecular cyclization to form the desired γ-lactone structure with high yield and stereochemical retention. chemicalbook.com
The use of a bio-derived starting material is a significant step towards sustainability. However, future research is focused on further "greening" the process. Key areas of investigation include:
Alternative Solvents: The conventional synthesis often involves solvent-intensive extraction and purification steps (e.g., using ethyl acetate). chemicalbook.com Research into benign and recyclable solvent systems or solvent-free conditions is a prospective area for improvement.
Energy Efficiency: Modern green chemistry techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter times. nih.gov While specific application to this exact conversion is not widely published, the synthesis of other lactone derivatives has benefited from this approach. nih.gov
Biocatalysis: The development of enzymatic or whole-cell biocatalytic routes represents a significant frontier. Biocatalysis offers reactions under mild conditions (ambient temperature and pressure, neutral pH) with high selectivity, potentially avoiding harsh reagents like nitrous acid. nih.gov Future work may focus on identifying or engineering enzymes capable of converting L-glutamic acid or other biomass-derived precursors directly into the target lactone.
A summary of a typical synthesis from L-glutamic acid is presented below.
| Parameter | Description | Reference |
| Starting Material | L-Glutamic acid | chemicalbook.com |
| Primary Reagent | Sodium Nitrite (NaNO₂) | chemicalbook.com |
| Solvent/Medium | Water, Hydrochloric Acid (HCl) | chemicalbook.com |
| Reaction Type | Diazotization and Intramolecular Lactonization | researchgate.netresearchgate.net |
| Typical Yield | ~98% | chemicalbook.com |
| Chirality | (S)-enantiomer (retained from L-glutamic acid) | chemicalbook.com |
Integration into Biomass Conversion and Bio-refinery Concepts
In the context of modern bio-refineries, which aim to convert biomass into a spectrum of value-added products, 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- emerges as a promising specialty chemical. Unlike high-volume platform chemicals such as 2,5-furandicarboxylic acid (FDCA) which are typically derived from the C5 and C6 sugar fractions of lignocellulose, this compound originates from the protein or amino acid fraction of biomass. nih.gov
L-glutamic acid is a major product of industrial fermentation, utilizing feedstocks like sugarcane molasses, glucose, or hydrolysates from agricultural residues such as palm waste. nih.govnih.gov The conversion of this primary fermentation product into a stable, chiral lactone diversifies the product portfolio of a biorefinery.
Its integration can be envisioned in the following ways:
Valorization of Fermentation Streams: It provides a pathway to upgrade L-glutamic acid, a component of the "amino acid pool," into a chiral building block for chemical synthesis. nih.gov
A Niche, High-Value Product: While not a bulk platform chemical, its specific stereochemistry makes it a candidate for applications in pharmaceuticals and fine chemicals, commanding a higher value. Chiral lactones are important intermediates in the synthesis of biologically active molecules. nih.govgoogle.com
Complement to Sugar-Based Chemistry: It complements the primary sugar-to-furan pathways (e.g., conversion of fructose (B13574) to 5-hydroxymethylfurfural) by utilizing a different component of the biomass feedstock, thereby contributing to a more holistic and economically viable biorefinery model.
Development of Novel Research Probes and Chemical Tools
While direct applications are still emerging, the molecular architecture of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- makes it a compelling scaffold for the development of specialized chemical tools and research probes. Its utility stems from the combination of three key functional attributes: a carboxylic acid "handle," a stable lactone ring, and a defined stereocenter.
Chiral Probes: As a readily available, enantiopure molecule, it can serve as a starting material for the synthesis of chiral ligands and auxiliaries. nih.govnih.gov Such tools are invaluable in asymmetric synthesis for inducing stereoselectivity in chemical reactions. rsc.orgrsc.org
Conjugation Handle: The carboxylic acid group provides a reactive site for covalent attachment to other molecules. This allows for its incorporation into larger, more complex structures. For instance, it could be conjugated to fluorophores, biotin, or other reporter molecules to create probes for studying biological systems or to affinity matrices for purification applications.
Molecular Scaffolding: The rigid lactone ring provides a defined three-dimensional structure. This is a desirable feature when designing molecules intended to interact with specific binding sites on enzymes or receptors, where precise spatial arrangement of functional groups is critical. Gamma-butyrolactones are recognized as important structural motifs in natural products and signaling molecules. acs.orgresearchgate.net
Future research could explore its derivatization to create libraries of compounds for screening in drug discovery or for developing new organocatalysts.
Interdisciplinary Applications in Materials Science Research (non-biological)
The bifunctional nature and inherent chirality of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- position it as a unique building block for non-biological materials science applications, particularly in coordination chemistry and polymer science.
A demonstrated application is its use as a ligand in the synthesis of coordination polymers. Research has shown that it can coordinate with silver(I) ions to form complexes. These silver(I)-based materials leverage the coordinating ability of the carboxylate group and have been investigated for their properties, including potential antimicrobial activity stemming from the silver ions. nih.govnih.govresearchgate.net
Beyond this, several prospective areas exist:
Chiral Polymers: The molecule contains both a carboxylic acid and a lactone ring, which can be opened to yield a hydroxy acid. This dual functionality allows it to act as a monomer for polyester (B1180765) synthesis. The presence of a persistent chiral center would impart optical activity to the resulting polymer, making it suitable for applications such as chiral stationary phases in chromatography or as specialized optical films.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions or clusters, forming porous, crystalline structures known as MOFs. Using a chiral linker like (S)-tetrahydro-5-oxo-2-furanpropanoic acid could lead to the formation of homochiral MOFs. Such materials are highly sought after for applications in enantioselective separations, asymmetric catalysis, and sensing.
Advancements in In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring
The synthesis of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- from L-glutamic acid involves a clear transformation of functional groups, making it an ideal candidate for monitoring with in situ spectroscopic techniques. Process Analytical Technology (PAT), particularly real-time spectroscopy, is crucial for optimizing reaction conditions, ensuring safety, and maximizing yield and purity.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. An ATR probe can be inserted directly into the reaction vessel to collect spectra in real-time without the need for sampling. For the diazotization of L-glutamic acid, in situ FTIR could monitor several key spectral events simultaneously: nih.gov
Reactant Consumption: The disappearance of spectral features associated with the primary amine group of L-glutamic acid.
Product Formation: The appearance of a strong carbonyl (C=O) absorption band from the newly formed γ-lactone ring, which typically appears at a characteristic frequency (around 1770 cm⁻¹). This can be distinguished from the carbonyl stretch of the carboxylic acid group.
Intermediate Tracking: Diazonium salt intermediates, though often transient, possess unique spectral signatures (e.g., N≡N stretching vibrations) that could be detected. nih.gov
By tracking the concentration profiles of reactants, intermediates, and products over time, researchers can gain detailed mechanistic insights and determine precise reaction endpoints. This data is critical for process optimization, enabling adjustments to temperature, reagent addition rates, and reaction time to control the reaction pathway and minimize the formation of byproducts. mdpi.com
Q & A
Q. What established synthetic routes exist for (S)-tetrahydro-5-oxo-2-furanpropanoic acid, and what are their critical reaction conditions?
The compound is commonly synthesized via lactonization of (S)-2-hydroxyglutaric acid under acidic or thermal conditions. For example, cyclization using sulfuric acid as a catalyst at 80–100°C yields the γ-lactone structure . Alternative routes involve oxidative ring-closure of diols or enzymatic methods for enantioselective synthesis. Key considerations include solvent choice (e.g., toluene for azeotropic water removal) and purification via recrystallization or chiral chromatography to ensure >98% enantiomeric excess .
Q. How can enantiomeric purity be validated for (S)-tetrahydro-5-oxo-2-furanpropanoic acid using chiral analytical techniques?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10, v/v) effectively separates (S) and (R) enantiomers. Polarimetry ([α]D = +12.5° in methanol) and ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) further confirm stereochemical integrity . Mass spectrometry (HRMS) and IR spectroscopy validate molecular identity and functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from impurities (e.g., residual solvents or racemic contamination), assay conditions (pH, temperature), or cell model variability. Rigorous purity analysis (via HPLC-UV/ELSD) and replication in standardized assays (e.g., enzyme inhibition at fixed IC₅₀) are critical. Comparative studies with structurally related derivatives (e.g., 3-carboxy-4-methyl-5-propyl analogs) can isolate structure-activity relationships .
Q. How does the C2 stereochemistry influence reactivity in catalytic processes?
The (S)-configuration enhances hydrogen-bonding interactions in asymmetric catalysis, as shown in kinetic resolution of epoxides. Computational docking studies (e.g., AutoDock Vina) reveal preferential binding to chiral catalysts like Jacobsen’s Co-salen complexes. Contrastingly, the (R)-enantiomer exhibits lower enantioselectivity in aldol reactions due to steric clashes .
Q. Which computational approaches predict tautomeric stability under varying pH conditions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models tautomeric equilibria between the lactone and open-chain carboxylate forms. Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) at pH 2–12 reveal dominant lactone stability below pH 5, while deprotonation at higher pH favors the carboxylate anion .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and optimize cyclization time to minimize byproducts like dimeric esters.
- Analytical Cross-Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy to correlate optical activity and retention times .
- Data Reproducibility : Use pharmacopeial-grade reagents (USP/ACS standards) and report detailed experimental conditions (e.g., solvent purity, catalyst loading) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
